Aglaxiflorin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C36H42N2O9 |

|---|---|

Poids moléculaire |

646.7 g/mol |

Nom IUPAC |

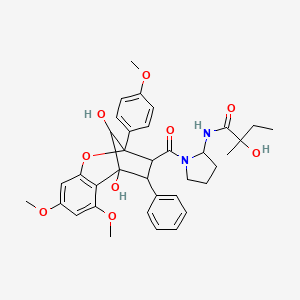

N-[1-[1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-11-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-10-carbonyl]pyrrolidin-2-yl]-2-hydroxy-2-methylbutanamide |

InChI |

InChI=1S/C36H42N2O9/c1-6-34(2,42)33(41)37-27-13-10-18-38(27)31(39)30-28(21-11-8-7-9-12-21)35(43)29-25(46-5)19-24(45-4)20-26(29)47-36(30,32(35)40)22-14-16-23(44-3)17-15-22/h7-9,11-12,14-17,19-20,27-28,30,32,40,42-43H,6,10,13,18H2,1-5H3,(H,37,41) |

Clé InChI |

PCTLEJMLOGCLOH-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)(C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(OC4=C3C(=CC(=C4)OC)OC)C5=CC=C(C=C5)OC)O)O)C6=CC=CC=C6)O |

Origine du produit |

United States |

Foundational & Exploratory

Aglaxiflorin D: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aglaxiflorin D, a potent cytotoxic compound belonging to the rocaglamide (B1679497) family of natural products. This document details its source organism, biological activities, and underlying mechanisms of action, presenting key data and experimental protocols to support further research and development.

Source Organism

This compound has been isolated from the leaves of the plant species Aglaia laxiflora. Additionally, a closely related derivative, 10-oxo-aglaxiflorin D, has been identified in the leaves of Aglaia odorata, suggesting that multiple species within the Aglaia genus are sources of this class of compounds. The genus Aglaia is a member of the Meliaceae family and is predominantly found in the tropical and subtropical regions of Southeast Asia.

Quantitative Biological Activity

This compound and its derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 10-oxo-aglaxiflorin D | AGZY 83-a | Human Lung Cancer | 1.5 |

| 10-oxo-aglaxiflorin D | SMMC-7721 | Human Liver Cancer | 2.3 |

| Aglaforbesin Derivative | HCT116 | Human Colorectal Cancer | 1.13 (µg/mL) |

| Aglaforbesin Derivative | MCF7 | Human Breast Cancer | - |

| Aglaforbesin Derivative | A549 | Human Lung Cancer | - |

Experimental Protocols

Isolation of this compound from Aglaia laxiflora

This protocol describes a general procedure for the isolation of this compound based on established methods for rocaglamides.

3.1.1. Extraction:

-

Air-dry the leaves of Aglaia laxiflora at room temperature and grind them into a fine powder.

-

Macerate the powdered leaves with methanol (B129727) (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc).

3.1.2. Chromatographic Separation:

-

Subject the chloroform-soluble fraction, which is expected to contain this compound, to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

-

Monitor the collected fractions by thin-layer chromatography (TLC) and pool fractions with similar profiles.

-

Further purify the fractions containing the target compound using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of n-hexane and acetone).

-

Finally, purify the isolated compound to homogeneity using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.

3.1.3. Structure Elucidation:

-

Confirm the structure of the purified this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with published data.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of this compound against cancer cell lines.

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) and make serial dilutions in the culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Signaling Pathway

Rocaglamides, the class of compounds to which this compound belongs, are known to exert their potent anticancer effects by targeting the translation initiation factor eIF4A. This leads to the inhibition of protein synthesis of specific oncogenes, ultimately inducing apoptosis. While the direct downstream signaling cascade of this compound is still under investigation, the general mechanism for this class of compounds involves the disruption of the eIF4F complex.

Experimental Workflow for Signaling Pathway Analysis

The Natural Occurrence of Aglaxiflorin D in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglaxiflorin D is a naturally occurring alkaloid that has been identified within the plant kingdom. This technical guide provides a comprehensive overview of the known botanical sources of this compound, details the experimental protocols for its isolation and characterization, and presents available quantitative data. Furthermore, this document outlines the current understanding of the biosynthetic pathways of related alkaloids and visualizes key experimental and logical workflows to support further research and development efforts.

Natural Occurrence of this compound

This compound has been isolated from plant species belonging to the genus Aglaia, a member of the Meliaceae family. The primary documented sources are the leaves of Aglaia oligophylla and Aglaia abbreviata. Additionally, a derivative, 10-oxo-aglaxiflorin D, has been isolated from the leaves of Aglaia odorata, suggesting the potential presence of this compound as a precursor or related metabolite in this species as well. While some commercial chemical suppliers have associated this compound with Arnebia euchroma, a comprehensive review of the phytochemical literature for this plant, which primarily details the presence of naphthoquinones, does not currently support this assertion.

Quantitative Data

At present, specific quantitative data regarding the yield or concentration of this compound in its source plants is not extensively reported in readily available literature. The isolation of this compound has been described in the context of phytochemical screening and structural elucidation, where the primary focus is on identification rather than quantification for production purposes. Further targeted quantitative studies are required to establish the precise concentrations of this compound in various tissues of the source plants.

| Plant Species | Plant Part | Compound | Yield/Concentration | Reference |

| Aglaia oligophylla | Leaves | This compound | Not explicitly quantified in available literature | [1] |

| Aglaia abbreviata | Leaves | This compound | Not explicitly quantified in available literature | |

| Aglaia odorata | Leaves | 10-oxo-aglaxiflorin D | Not explicitly quantified in available literature | [2][3] |

Experimental Protocols

The following section details the generalized experimental workflow for the isolation and identification of this compound from plant material, based on protocols described for the isolation of alkaloids and other secondary metabolites from Aglaia species.

General Extraction and Isolation Workflow

The isolation of this compound typically involves a multi-step process beginning with the extraction of dried and powdered plant material, followed by chromatographic separation and purification.

Detailed Methodologies

-

Plant Material Preparation: The leaves of the source plant (e.g., Aglaia oligophylla) are collected and air-dried in the shade to preserve the chemical integrity of the constituents. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol, at room temperature. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, and ethyl acetate. This step separates compounds based on their polarity, with this compound, being a moderately polar alkaloid, expected to be concentrated in the ethyl acetate fraction.

-

Chromatographic Purification:

-

Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative TLC or HPLC: Fractions showing the presence of the target compound are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

-

Structural Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure and stereochemistry of this compound.

-

Biosynthetic Pathway

The precise biosynthetic pathway of this compound has not been fully elucidated. However, as a bisamide alkaloid, its biosynthesis is believed to involve the convergence of the phenylpropanoid and amino acid metabolic pathways. A generalized proposed pathway is illustrated below.

This proposed pathway begins with the shikimic acid pathway producing aromatic amino acids like L-phenylalanine, which is a precursor to cinnamic acid derivatives. Concurrently, amino acids such as ornithine or arginine give rise to polyamines like putrescine. The condensation of these precursors, followed by a series of enzymatic modifications including cyclization, hydroxylation, and methylation, is thought to lead to the formation of the complex bisamide alkaloid structure of this compound.

Conclusion

This compound is a noteworthy alkaloid found in the Aglaia genus of plants. While its full biological activity and biosynthetic pathway are still under investigation, the established presence in these species provides a solid foundation for further research. The detailed experimental protocols outlined in this guide offer a starting point for the isolation and further study of this compound, which may hold potential for future drug development and therapeutic applications. Further research is warranted to quantify its presence in the source plants and to fully elucidate its pharmacological properties and mechanism of action.

References

An In-depth Technical Guide to the Biosynthesis of Aglaxiflorin D

Introduction

Aglaxiflorin D is a member of the daphnane (B1241135) diterpenoids, a class of structurally complex natural products predominantly found in plants of the Thymelaeaceae and Euphorbiaceae families.[1][2] These compounds are characterized by a trans-fused 5/7/6 tricyclic ring system and exhibit a wide range of biological activities, including anti-cancer and anti-HIV properties.[1][3] The intricate architecture and significant therapeutic potential of daphnane diterpenoids like this compound have made their biosynthetic pathways a subject of considerable scientific interest. This guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the general understanding of daphnane diterpenoid biosynthesis, and details the experimental methodologies employed to investigate such pathways.

Proposed Biosynthetic Pathway of Daphnane Diterpenoids

While the complete biosynthetic pathway specific to this compound has not been fully elucidated, a general pathway for the formation of the core daphnane skeleton has been proposed. This pathway commences from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).

The biosynthesis is thought to proceed through the following key stages:

-

Formation of the Casbene (B1241624) Precursor: The pathway is initiated by the cyclization of GGPP, catalyzed by a casbene synthase, to form casbene.[4]

-

Formation of the Lathyrane and Tigliane (B1223011) Skeletons: Casbene undergoes subsequent ring-closing reactions to form the lathyrane skeleton, which is then rearranged to the tigliane scaffold.[4]

-

Formation of the Daphnane Skeleton: The characteristic daphnane framework is formed through the opening of the cyclopropane (B1198618) ring present in the tigliane precursor, leading to the formation of an isopropyl or isopropenyl group on the C-ring.[1][4]

-

Structural Diversification: The core daphnane skeleton is then subjected to a series of post-modification reactions, including various oxygenations and esterifications, to yield the vast array of naturally occurring daphnane diterpenoids, including this compound.[4] The orthoester daphnane type, characterized by an orthoester acylate at C-9, C-13, and C-14, is a common structural feature.[1]

Data Presentation

Quantitative data for the biosynthesis of this compound, such as enzyme kinetics, substrate concentrations, and product yields, are not yet available in the scientific literature. The following table serves as a template for presenting such data once it becomes available through future research.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg·min) | Product Yield (%) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Casbene Synthase (Hypothetical) | GGPP | ||||

| Lathyrane Synthase (Hypothetical) | Casbene | ||||

| Tigliane Synthase (Hypothetical) | Lathyrane Intermediate | ||||

| Daphnane Synthase (Hypothetical) | Tigliane Intermediate | ||||

| P450 Monooxygenases (Hypothetical) | Daphnane Core | ||||

| Acyltransferases (Hypothetical) | Hydroxylated Daphnane |

Experimental Protocols

The elucidation of natural product biosynthetic pathways is a multifaceted process that employs a combination of phytochemical, biochemical, and molecular biology techniques. The following protocols are representative of the methodologies used to study the biosynthesis of daphnane diterpenoids.

1. Isolation and Structural Elucidation of Daphnane Diterpenoids

-

Extraction: Dried and powdered plant material (e.g., leaves, stems, or roots) is extracted with an organic solvent such as methanol (B129727) or ethanol.[1][5]

-

Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning between immiscible solvents to separate compounds based on their polarity. Daphnane diterpenoids, being of low polarity, are typically partitioned into solvents like ethyl acetate, chloroform, or hexane.[1]

-

Chromatographic Separation: The resulting fraction is further purified using a combination of chromatographic techniques. This often involves column chromatography over silica (B1680970) gel or ODS (octadecylsilane) silica gel to separate fractions based on polarity.[1][5] Final purification to yield individual compounds is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[5]

-

Structural Elucidation: The chemical structure of the isolated compounds is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[5][6] Tandem MS (MS/MS) is employed to analyze fragmentation patterns, which can provide valuable structural information about the diterpene skeleton and its substituents.[1][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and relative stereochemistry of the molecule.[5][8]

-

2. Elucidation of the Biosynthetic Pathway

-

Isotopic Labeling Studies: This classical approach involves feeding isotopically labeled precursors (e.g., ¹³C- or ²H-labeled glucose or mevalonate) to the plant or cell cultures.[9][10] The isolated natural product is then analyzed by NMR or MS to determine the position and extent of isotope incorporation, which provides direct evidence for the biosynthetic precursors and the rearrangement pathways.[9][11] In vitro incubations of purified recombinant enzymes with isotopically labeled substrates can provide detailed mechanistic insights.[9]

-

Identification of Biosynthetic Genes:

-

Transcriptome Analysis: Comparing the transcriptomes of tissues that produce the compound of interest with those that do not can help identify candidate genes involved in the biosynthetic pathway.[12]

-

Genome Mining: With the increasing availability of plant genome sequences, bioinformatics tools can be used to search for biosynthetic gene clusters that may be responsible for the production of daphnane diterpenoids.[4][13]

-

-

Heterologous Expression and Enzyme Characterization:

-

Gene Cloning and Expression: Candidate genes identified through transcriptomics or genome mining are cloned into expression vectors. These vectors are then introduced into a heterologous host, such as E. coli or Nicotiana benthamiana, which does not naturally produce the compound.[14][15][16]

-

In Vivo and In Vitro Assays: The production of intermediates or the final product in the heterologous host confirms the function of the expressed enzyme(s). For a more detailed characterization, the enzymes can be purified from the heterologous host and their activity assayed in vitro with putative substrates.[14] This allows for the determination of enzyme kinetics and substrate specificity.

-

Mandatory Visualization

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Caption: Workflow for studying daphnane diterpenoid biosynthesis.

References

- 1. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

- 3. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Structural determination of diterpenes from Daphne genkwa by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural Product Pathways in Plants [ice.mpg.de]

- 13. Systems and synthetic biology for plant natural product pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Synthetic Biological Approaches to Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Direct cloning and heterologous expression of natural product biosynthetic gene clusters by transformation-associated recombination - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Aglaxiflorin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Aglaxiflorin D, a natural product isolated from the plant genus Aglaia. This document details the spectroscopic and analytical techniques employed to determine its complex molecular structure, offering insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a nitrogen-containing secondary metabolite belonging to the bisamide class of compounds. It has been isolated from various species of the Aglaia genus, including Aglaia abbriviata, Aglaia eximia, and Aglaia laxiflora[1][2]. The Aglaia genus, part of the Meliaceae family, is a rich source of structurally diverse and biologically active compounds, including rocaglamides, triterpenoids, and bisamides, many of which have demonstrated cytotoxic and insecticidal properties[3][4][5]. While this compound itself was found to be inactive in cytotoxicity assays against P-388 and MOLT-4 cell lines, the structural elucidation of such complex natural products is crucial for understanding the chemical diversity of the genus and for providing a basis for the synthesis of potentially more active analogs.

The determination of the chemical structure of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was primarily achieved through the analysis of its spectroscopic data. The key quantitative data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₆H₄₂N₂O₉ |

| Exact Mass | 646.289031 g/mol |

| Appearance | Yellow oil |

Note: The detailed experimental data for the structural elucidation of this compound is reported in the inaugural dissertation by Duong Ngoc Tu, "Isolation and Structure Elucidation of Insecticidal Secondary Metabolites from Aglaia species collected in Vietnam" (2005), Heinrich-Heine-Universität Düsseldorf.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data would be presented here as reported in the primary literature. |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) |

| Data would be presented here as reported in the primary literature. |

Table 4: Key 2D NMR Correlations for this compound

| Correlation Type | Key Correlations |

| COSY | Proton-proton correlations would be listed here. |

| HSQC | Direct carbon-proton correlations would be listed here. |

| HMBC | Long-range carbon-proton correlations would be listed here. |

Table 5: HR-ESI-MS Fragmentation Data for this compound

| m/z [M+H]⁺ | Relative Intensity (%) | Proposed Fragment |

| Key fragment ions and their proposed structures would be presented here. |

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and structural characterization of this compound, based on common practices in natural product chemistry. For the specific protocols used for this compound, refer to the primary literature.

This compound was isolated from the ethyl acetate (B1210297) extract of the plant material. The general workflow for isolation is as follows:

-

Extraction: The dried and powdered plant material (e.g., leaves, bark) is subjected to solvent extraction, typically starting with a nonpolar solvent and progressing to more polar solvents. The ethyl acetate extract is often where bisamide compounds are found.

-

Chromatographic Separation: The crude ethyl acetate extract is then subjected to a series of chromatographic techniques to separate the individual components. This multi-step process typically involves:

-

Vaccum Liquid Chromatography (VLC): An initial fractionation of the crude extract using a silica (B1680970) gel stationary phase and a gradient of solvents with increasing polarity.

-

Column Chromatography (CC): Further separation of the VLC fractions using silica gel or other stationary phases (e.g., reversed-phase C18).

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds to yield pure this compound.

-

The structural elucidation of the purified this compound is achieved through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons, their chemical environments, and their coupling relationships.

-

¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the molecular framework. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) shows direct one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) proton-carbon correlations.

-

-

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the exact mass of the molecule and, consequently, its molecular formula. Analysis of the fragmentation pattern can provide further structural information.

-

-

Other Spectroscopic Techniques:

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H, O-H).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores within the molecule.

-

Visualization of the Elucidation Process

The logical flow of the structure elucidation process can be visualized as a workflow diagram.

References

- 1. Isolation and Structure Elucidation of Insecticidal Secondary Metabolites from Aglaia species collected in Vietnam [docserv.uni-duesseldorf.de]

- 2. researchgate.net [researchgate.net]

- 3. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and activity test of antioxidant, antibacterial, and cytotoxic compounds from the stem bark of Aglaia foveolata Pannell [pharmacia.pensoft.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Aglaxiflorin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aglaxiflorin D, a member of the bisamide class of alkaloids isolated from the Aglaia species, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and compiles available information on its biological activities. Due to the limited specific data on this compound, this guide also presents general methodologies for the isolation and biological evaluation of related bisamides from Aglaia species, offering a foundational framework for future research. The document addresses the current gaps in knowledge regarding its specific mechanism of action and signaling pathways, highlighting opportunities for further investigation.

Chemical Identification

This compound is identified by the following systematic name and CAS number:

-

IUPAC Name: (2R)-N-[(2S)-1-[[(2R,3R,4S,5R,10S)-5,10-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)-4-phenyl-2,5-methano-1-benzoxepine-3-carbonyl]pyrrolidin-2-yl]-2-hydroxy-2-methylpropanamide

-

CAS Number: 269739-78-8[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R)-N-[(2S)-1-[[(2R,3R,4S,5R,10S)-5,10-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)-4-phenyl-2,5-methano-1-benzoxepine-3-carbonyl]pyrrolidin-2-yl]-2-hydroxy-2-methylpropanamide |

| CAS Number | 269739-78-8[1] |

| Molecular Formula | C₃₆H₄₂N₂O₉ |

| Molecular Weight | 646.73 g/mol |

Biological Activity

While specific quantitative data for the biological activity of this compound is not extensively available in the current body of scientific literature, the broader class of bisamide alkaloids from Aglaia species has demonstrated a range of biological effects.

Cytotoxic Activity

Studies on various bisamides isolated from Aglaia species have indicated potential cytotoxic effects against several human cancer cell lines. However, some bisamides have shown no significant direct cytotoxicity but were found to inhibit the growth of vinblastine-resistant KB cells by enhancing the anticancer activity of vinblastine, suggesting a role in reversing drug resistance[2]. The cytotoxic potential of this compound remains an area for further investigation.

Insecticidal Activity

Compounds isolated from Aglaia species are known to possess insecticidal properties. The insecticidal potential of this compound is plausible given the activities of related compounds, but specific studies are required to confirm and quantify this effect.

Experimental Protocols

General Isolation Protocol for Bisamides from Aglaia Species

This protocol provides a representative workflow for the extraction and purification of bisamide alkaloids from the plant material of Aglaia species.

Caption: General workflow for the isolation of this compound.

-

Plant Material Collection and Preparation: Collect the desired plant parts (e.g., leaves, stems) of the Aglaia species. The material should be air-dried and then ground into a fine powder.

-

Extraction: The powdered plant material is typically extracted exhaustively with a polar solvent such as methanol (B129727) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fractions obtained from partitioning are subjected to column chromatography. Silica gel is commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the compounds of interest are often further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure bisamide compounds.

-

Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Caption: Workflow for a typical MTT cytotoxicity assay.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a series of dilutions). A control group with no compound and a vehicle control (e.g., DMSO) are also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the mechanism of action of this compound and the signaling pathways it may modulate. The structural complexity of this compound suggests potential interactions with various cellular targets. Research into the mechanism of action of other bisamides from Aglaia has pointed towards activities such as the reversal of multidrug resistance in cancer cells[2]. This could imply an interaction with efflux pumps like P-glycoprotein. However, this remains speculative for this compound.

Future research should focus on identifying the molecular targets of this compound to elucidate its mechanism of action. A possible logical workflow for such an investigation is proposed below.

Caption: A logical workflow for investigating the mechanism of action.

Conclusion and Future Directions

This compound is a structurally interesting bisamide alkaloid with potential for biological activity. This guide has summarized the currently available information on its chemical identity and provided a framework for its further study based on methodologies applied to related compounds. The significant gaps in the knowledge of its quantitative biological activity, mechanism of action, and effects on signaling pathways present clear opportunities for future research. Elucidating these aspects will be crucial in determining the potential of this compound as a lead compound in drug discovery and development. This compound as a lead compound in drug discovery and development.

References

physical and chemical properties of Aglaxiflorin D

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

Aglaxiflorin D is a natural alkaloid compound.[1] Key identifying information and its fundamental physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 269739-78-8 | [1] |

| Molecular Formula | C₃₆H₄₂N₂O₉ | |

| Molecular Weight | 646.7 g/mol | |

| Appearance | Powder | |

| Storage | 2-8°C Refrigerator | |

| Shipping Conditions | Ambient |

Spectroscopic Data

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum of this compound is available and serves as a key tool for its structural verification.

Further detailed analysis of ¹H NMR, Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy would be necessary for complete characterization and is typically found in primary literature detailing the compound's isolation.

Biological Activity: Cytotoxicity and Apoptosis Induction

Research has demonstrated the cytotoxic and apoptotic activities of a compound identified as an aglaforbesin derivative (AFD), which is understood to be this compound, against human colorectal carcinoma cells (HCT116).[2]

Cytotoxic Efficacy

This compound exhibits potent and selective cytotoxicity against HCT116 cells. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are presented below.

| Cell Line | IC₅₀ (µg/mL) | Description |

| HCT116 | 1.13 ± 0.07 | Human Colorectal Carcinoma |

| HK-2 | 6.81 ± 1.8 | Normal Human Kidney Cells |

The data indicates a high selectivity index of 6.04 against HCT116 cells, suggesting a targeted cytotoxic effect on cancer cells with lower toxicity towards normal cells.[2]

Apoptotic Signaling Pathway

The cytotoxic effect of this compound on HCT116 cells is mediated through the induction of apoptosis, a form of programmed cell death. The key mechanism identified is the activation of caspases 3 and 7.[2] This process, however, appears to be independent of mitochondrial membrane depolarization.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cytotoxic and apoptotic activities.

Cell Culture and Maintenance

-

Cell Lines: HCT116 (human colorectal carcinoma) and HK-2 (normal human kidney) cells were used.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were incubated at 37°C in a humidified atmosphere with 5% CO₂.

Bioassay-Guided Fractionation and Isolation

The leaf extract of Aglaia loheri was subjected to various chromatographic techniques to isolate the active compound. The cytotoxic fractions were identified using a step-wise application of the MTT assay on HCT116 cells. The most cytotoxic HPLC isolate was identified as the aglaforbesin derivative (this compound) through 1D and 2D NMR analysis.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the cytotoxic effects of this compound.

-

Cell Seeding: HCT116 and HK-2 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: Cells were treated with various concentrations of this compound and incubated for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.

Apoptosis Assays

The JC-1 assay was used to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

-

Cell Seeding and Treatment: HCT116 cells were seeded in 96-well plates and treated with this compound for 24 hours.

-

JC-1 Staining: The cells were then incubated with JC-1 staining solution according to the manufacturer's protocol.

-

Fluorescence Measurement: The fluorescence was measured using a fluorescence microplate reader at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths.

-

Analysis: The ratio of red to green fluorescence was calculated to determine the mitochondrial membrane potential.

The activation of executioner caspases 3 and 7 was measured to confirm the induction of apoptosis.

-

Cell Seeding and Treatment: HCT116 cells were seeded in 96-well plates and treated with this compound for 72 hours.

-

Caspase-Glo® 3/7 Reagent Addition: The Caspase-Glo® 3/7 reagent was added to each well and incubated at room temperature.

-

Luminescence Measurement: The luminescence, which is proportional to caspase activity, was measured using a luminometer.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay was used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Seeding and Treatment: HCT116 cells were grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: The cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton™ X-100.

-

TUNEL Staining: The cells were incubated with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's instructions.

-

Microscopy: The cells were then visualized using a fluorescence microscope to detect the fluorescent signal in apoptotic cells.

Further Research and Drug Development Potential

The potent and selective cytotoxic activity of this compound against colorectal cancer cells, coupled with its ability to induce apoptosis, highlights its potential as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to:

-

Elucidate the complete panel of its physical and chemical properties.

-

Obtain and interpret a full set of spectroscopic data for comprehensive structural confirmation.

-

Investigate its efficacy in other cancer cell lines and in in vivo models.

-

Explore other potential biological activities, such as anti-inflammatory, antimicrobial, and antiviral effects, and their underlying mechanisms of action.

-

Conduct structure-activity relationship (SAR) studies to optimize its therapeutic properties.

References

For Researchers, Scientists, and Drug Development Professionals

Initial Note: This guide provides a comprehensive overview of rocaglamide (B1679497) derivatives. Despite extensive searches, no specific information was found for a compound named "Aglaxiflorin D." It is possible that this is a novel or less-documented member of the rocaglamide family. The information presented herein is based on the broader class of rocaglamide derivatives, which share a common chemical scaffold and exhibit similar biological activities.

Introduction to Rocaglamide Derivatives

Rocaglamide derivatives, also known as flavaglines, are a unique class of natural products isolated from plants of the genus Aglaia (Meliaceae family).[1][2] These compounds are characterized by a complex cyclopenta[b]benzofuran skeleton and have garnered significant attention for their potent and diverse biological activities.[3][4] Initially recognized for their insecticidal properties, rocaglamides are now primarily investigated for their profound anticancer and anti-inflammatory effects.[5] Their mechanism of action often involves the inhibition of protein synthesis, making them valuable tools for cancer research and potential leads for drug development.

Core Chemical Structure

The fundamental structure of rocaglamide derivatives features a rigid cyclopenta[b]tetrahydrobenzofuran core. Variations in the substituents on this core structure give rise to the diverse family of rocaglamide analogues. The integrity of this heterocyclic furan (B31954) ring system is considered essential for their pronounced biological activity.

Biological Activities and Quantitative Data

Rocaglamide derivatives exhibit a range of biological activities, with their cytotoxic and anti-inflammatory properties being the most extensively studied.

Cytotoxic and Antiproliferative Activity

A hallmark of rocaglamide derivatives is their potent cytotoxicity against a wide array of cancer cell lines, often with IC50 values in the nanomolar range. This activity is primarily attributed to the inhibition of cell proliferation rather than immediate cell death.

| Compound | Cell Line | Assay | IC50 | Reference |

| Rocaglamide A | RPMI-7951 (Melanoma) | MTT Assay | 0.002 µg/mL | |

| Rocaglamide A | KB (Nasopharyngeal Carcinoma) | MTT Assay | 0.006 µg/mL | |

| Didesmethylrocaglamide (B3182005) | MONO-MAC-6 (Leukemia) | MTT Assay | 0.004 µM | |

| Didesmethylrocaglamide | MEL-JUSO (Melanoma) | MTT Assay | 0.013 µM | |

| Aglapervirisin A | HepG2 (Hepatocellular Carcinoma) | Not Specified | 8.0 - 15.0 nM | |

| Aglapervirisin A | HL-60 (Leukemia) | Not Specified | 8.0 - 15.0 nM | |

| Aglapervirisin A | MCF-7 (Breast Cancer) | Not Specified | 8.0 - 15.0 nM |

Anti-inflammatory Activity

Several rocaglamide derivatives have been shown to be potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory responses. This inhibition contributes to their anti-inflammatory effects.

| Compound | Cell Line | Assay | IC50 | Reference |

| Rocaglamide | Jurkat T cells | NF-κB Reporter Gene Assay | Nanomolar range | |

| Rocaglamide | C2C12 cells | NF-κB Luciferase Assay | ~10-50 nM |

Mechanism of Action

The primary mechanism of action for the anticancer effects of many rocaglamide derivatives is the inhibition of protein synthesis. This is achieved by targeting key components of the translation initiation machinery.

Inhibition of Translation Initiation

Rocaglamides bind to the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase. eIF4A is a component of the eIF4F complex, which is crucial for unwinding the 5' untranslated region (UTR) of mRNAs to allow for ribosome scanning and initiation of translation. By binding to eIF4A, rocaglamides clamp it onto specific polypurine sequences in the mRNA, thereby stalling the scanning pre-initiation complex and inhibiting the translation of a subset of mRNAs, including many that encode for proteins involved in cell growth and proliferation.

Caption: Rocaglamide-mediated inhibition of translation initiation.

Inhibition of the NF-κB Signaling Pathway

Rocaglamides inhibit NF-κB activation by interfering with the signal transduction cascade upstream of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by rocaglamides.

Experimental Protocols

This section provides an overview of common methodologies used to study the biological effects of rocaglamide derivatives.

Cytotoxicity and Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the rocaglamide derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of rocaglamide derivatives on the expression levels of key signaling proteins.

Protocol:

-

Cell Lysis: Treat cells with the rocaglamide derivative, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB and is a common method to screen for inhibitors of the NF-κB pathway.

Protocol:

-

Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: Treat the transfected cells with various concentrations of the rocaglamide derivative.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA).

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of NF-κB inhibition.

Conclusion and Future Directions

Rocaglamide derivatives represent a fascinating and potent class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their unique mechanism of action, targeting the translation initiation machinery, offers a novel approach to cancer therapy. Further research is warranted to explore the full therapeutic utility of these compounds, including the identification and characterization of new derivatives like the potential "this compound," and to optimize their drug-like properties for clinical development. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of this promising class of molecules.

References

- 1. Targeting protein translation by rocaglamide and didesmethylrocaglamide to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry and biological activities of Aglaia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hierarchical Virtual Screening Based on Rocaglamide Derivatives to Discover New Potential Anti-Skin Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Flavaglines from Aglaia: A Technical Guide to Their Chemistry, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavaglines, a unique class of cyclopenta[b]benzofurans, are natural products exclusively found in plants of the Aglaia genus (Meliaceae family). These compounds, first discovered in 1982 with the isolation of rocaglamide, have garnered significant attention from the scientific community due to their potent and diverse biological activities. Over a hundred different flavaglines have been isolated and characterized, showcasing a wide structural diversity. This technical guide provides a comprehensive literature review of flavaglines, focusing on their quantitative biological data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Flavaglines exhibit a remarkable spectrum of pharmacological effects, including potent insecticidal, anti-inflammatory, antiviral, and particularly, anticancer properties. Their cytotoxic activity against various cancer cell lines is often observed at nanomolar concentrations, highlighting their potential as promising candidates for drug development. The primary molecular targets of flavaglines have been identified as the eukaryotic translation initiation factor eIF4A and the scaffold proteins prohibitins-1 and -2 (PHB1/2). By targeting these key cellular components, flavaglines disrupt fundamental processes such as protein synthesis and cell signaling, leading to cell cycle arrest and apoptosis in cancer cells.

This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, providing a detailed overview of the current knowledge on flavaglines from Aglaia and facilitating further investigation into their therapeutic potential.

Quantitative Biological Data

The following tables summarize the cytotoxic activities of various flavaglines isolated from Aglaia species against a range of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or ED50 (half-maximal effective dose) values, providing a quantitative comparison of the potency of these compounds.

Table 1: Cytotoxicity of Silvestrol (B610840) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50/ED50 (nM) | Reference(s) |

| A549 | Lung Cancer | 9.42 | |

| HT-29 | Colon Cancer | 0.7 | |

| Huh-7 | Hepatocellular Carcinoma | 30 | |

| HeLa | Cervical Cancer | 5 | |

| LNCaP | Prostate Cancer | 1 - 7 | |

| U251 | Glioblastoma | 22.88 | |

| U87 | Glioblastoma | 13.15 | |

| FTL3-wt expressing AML | Acute Myeloid Leukemia | 3.8 | |

| FLT3-ITD (MV4-11) | Acute Myeloid Leukemia | 2.7 | |

| HEK293T | Embryonic Kidney | 15.9 | |

| Caki-2 | Kidney Cancer | 37.2 |

Table 2: Cytotoxicity of Rocaglamide and its Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50/ED50 (µM) | Reference(s) |

| Rocaglamide | KB | Nasopharynx Carcinoma | 8.7 | |

| Aglaiastatin | SW480 | Colorectal Carcinoma | < 0.01 | |

| Aglaiastatin | HT29/HI1 | Colorectal Carcinoma | < 0.01 | |

| Aglaiastatin | VACO235 | Colorectal Adenoma | > 10 | |

| Aglaiastatin | LT97 | Colorectal Adenoma | > 10 | |

| Aglaiastatin | IEC18 | Normal Intestinal Epithelium | > 10 | |

| Rocaglaol | HT-29 | Colon Cancer | 0.0007 | |

| Perviridicin B | HT-29 | Colon Cancer | 0.46 | |

| New Cyclopenta[b]benzofuran 3 | HT-29 | Colon Cancer | 4.7 | |

| New Cyclopenta[b]benzofuran 4 | HT-29 | Colon Cancer | 1.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of flavaglines.

Extraction and Isolation of Flavaglines from Aglaia Species

Objective: To extract and isolate flavaglines from plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves, twigs, bark) of Aglaia species.

-

Methanol (B129727) (MeOH)

-

Chloroform (B151607) (CHCl3)

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Solvents for HPLC (e.g., methanol, water, acetonitrile).

Procedure:

-

Extraction:

-

Macerate the powdered plant material with methanol at room temperature for 48-72 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Partition the suspension with hexane to remove nonpolar constituents.

-

Concentrate the aqueous methanol fraction and then partition it with chloroform. The flavaglines will predominantly be in the chloroform fraction.

-

-

Chromatographic Purification:

-

Subject the chloroform-soluble fraction to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate (B1210297) or chloroform.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool similar fractions.

-

Further purify the fractions containing flavaglines using preparative or semi-preparative HPLC on a C18 column.

-

A typical HPLC gradient might involve a mobile phase of methanol and water, starting with a lower concentration of methanol and gradually increasing it. For example, a gradient of 70% to 87% methanol in water over 25 minutes can be used for the separation of silvestrol analogs.

-

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of flavaglines on cancer cells.

Materials:

-

Human cancer cell lines (e.g., U251, U87).

-

Complete cell culture medium.

-

Flavagline compound (e.g., Silvestrol) dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

DMSO (Dimethyl sulfoxide).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the flavagline compound (e.g., 0, 5, 10, 20, 50, 100, 200, 400, 500 nM) for a specified period (e.g., 24 or 48 hours).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with flavaglines.

Materials:

-

Cancer cell line of interest.

-

Flavagline compound.

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Binding buffer.

-

Flow cytometer.

Procedure:

-

Treat the cells with the flavagline compound at the desired concentration and for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples on a flow cytometer.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2) following flavagline treatment.

Materials:

-

Cancer cell line.

-

Flavagline compound.

-

Lysis buffer.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

-

Imaging system.

Procedure:

-

Treat cells with the flavagline compound.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

-

Perform densitometric analysis to quantify the protein expression levels, normalizing to the loading control.

Signaling Pathways and Mechanisms of Action

Flavaglines exert their biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Inhibition of Cap-Dependent Translation via eIF4A

Flavaglines, such as rocaglamide, directly target the DEAD-box RNA helicase eIF4A, a key component of the eIF4F translation initiation complex. They stabilize the interaction between eIF4A and specific mRNA sequences, effectively "clamping" the helicase onto the mRNA. This prevents the recycling of eIF4A and inhibits the scanning process of the 43S preinitiation complex, thereby blocking cap-dependent translation of a subset of mRNAs, many of which encode for proteins involved in cell proliferation and survival.

Caption: Flavagline-mediated inhibition of eIF4A.

Disruption of the Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Flavaglines have been shown to interfere with this pathway. By inhibiting the translation of key components of this pathway, flavaglines can suppress the downstream signaling that promotes cancer cell growth.

Methodological & Application

Application Notes and Protocols: Extraction of Aglaxiflorin D from Aglaia Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglaxiflorin D is a member of the rocaglamide (B1679497) class of natural products, which are complex cyclopenta[b]benzofurans isolated from plants of the genus Aglaia (Meliaceae family). Rocaglamides, including this compound, have garnered significant interest from the scientific community due to their potent biological activities, including insecticidal, anti-inflammatory, and cytotoxic properties. This document provides a detailed protocol for the extraction and isolation of this compound from Aglaia leaves, based on established methodologies for related compounds.

Data Presentation: Extraction of Rocaglamide Derivatives from Aglaia Species

The following table summarizes the extraction and isolation of various rocaglamide derivatives from different Aglaia species, providing an overview of the solvents and chromatographic techniques commonly employed, along with reported yields. This data can serve as a reference for the expected outcomes of the this compound extraction protocol.

| Compound Name | Plant Species | Plant Part | Extraction Solvent(s) | Purification Method | Yield | Reference |

| Rocaglamide A | Aglaia dupperreana | Bark | n-hexane, ethyl acetate (B1210297), methanol (B129727) | VLC, CC, Sephadex LH-20, semi-preparative HPLC | 3.9 mg (from 5.4 g fraction) | [1] |

| Rocaglamide I | Aglaia dupperreana | Bark | n-hexane, ethyl acetate, methanol | VLC, CC, Sephadex LH-20, semi-preparative HPLC | 3.8 mg (from 5.4 g fraction) | [1] |

| Rocaglamide W | Aglaia dupperreana | Bark | n-hexane, ethyl acetate, methanol | VLC, CC, Sephadex LH-20, semi-preparative HPLC | 2.1 mg (from 5.4 g fraction) | [1] |

| Rocaglamide AB | Aglaia dupperreana | Bark | n-hexane, ethyl acetate, methanol | VLC, CC, Sephadex LH-20, semi-preparative HPLC | 7.2 mg (from 5.4 g fraction) | [1] |

| Rocaglamide J | Aglaia dupperreana | Bark | n-hexane, ethyl acetate, methanol | VLC, CC, Sephadex LH-20, semi-preparative HPLC | 1.9 mg (from 5.4 g fraction) | [1] |

| Rocaglaol | Aglaia dupperreana | Leaves | Dichloromethane (B109758) | VLC, CC | 10 mg (from 3.6 g extract) | [1] |

| Rocaglamide S | Aglaia elaeagnoidea | Leaves | Dichloromethane | VLC, CC | 1.6 mg (from 3.6 g extract) | [1] |

| Rocaglamide AY | Aglaia oligophylla | Leaves | Dichloromethane | VLC, CC, preparative TLC, preparative HPLC | 3.3 mg | [1] |

VLC: Vacuum Liquid Chromatography; CC: Column Chromatography; HPLC: High-Performance Liquid Chromatography; TLC: Thin Layer Chromatography.

Experimental Protocol: Extraction and Isolation of this compound

This protocol is a comprehensive guide for the extraction and purification of this compound from Aglaia leaves. The methodology is based on successful isolation of other rocaglamide derivatives from the same genus.

1. Plant Material Collection and Preparation:

-

Collect fresh leaves of an appropriate Aglaia species known to contain this compound, such as Aglaia abbriviata.

-

Thoroughly wash the leaves with distilled water to remove any dirt and debris.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

-

Successive Solvent Extraction:

-

Macerate the powdered leaves (e.g., 1 kg) sequentially with solvents of increasing polarity. Start with n-hexane (3 x 3 L, 24 h each) to remove non-polar constituents like fats and waxes.

-

After filtration, macerate the plant residue with ethyl acetate (3 x 3 L, 24 h each)[1]. This compound, being a moderately polar rocaglamide, is expected to be extracted in this fraction.

-

Finally, macerate the residue with methanol (3 x 3 L, 24 h each) to extract more polar compounds.

-

-

Solvent Evaporation:

-

Combine the ethyl acetate filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethyl acetate extract.

-

3. Fractionation by Vacuum Liquid Chromatography (VLC):

-

Column Packing:

-

Use a sintered glass funnel packed with silica (B1680970) gel 60 as the stationary phase[1]. The amount of silica gel should be approximately 10-20 times the weight of the crude extract.

-

-

Sample Loading:

-

Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the VLC column.

-

-

Elution:

-

Elute the column with a gradient of increasing polarity using a solvent system such as n-hexane:ethyl acetate, followed by ethyl acetate:methanol[1].

-

Collect fractions of suitable volumes (e.g., 250 mL).

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates. Use a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 or 1:1) and visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate).

-

Combine fractions with similar TLC profiles that are expected to contain this compound.

-

4. Purification by Column Chromatography (CC):

-

Column Preparation:

-

Pack a glass column with silica gel 60 using a slurry method with the initial mobile phase.

-

-

Elution:

-

Apply the combined, concentrated fraction from VLC to the top of the column.

-

Elute the column with an isocratic or gradient solvent system of increasing polarity, for instance, a gradient of dichloromethane:isopropanol or dichloromethane:methanol[1].

-

-

Fraction Collection and Analysis:

-

Collect smaller fractions and analyze them by TLC as described previously.

-

Combine the fractions containing the compound of interest.

-

5. Final Purification:

-

Semi-Preparative HPLC:

-

For final purification to obtain high-purity this compound, subject the enriched fraction from column chromatography to semi-preparative High-Performance Liquid Chromatography (HPLC)[1].

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

-

Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

-

-

Recrystallization:

-

Alternatively, if the compound is sufficiently pure and crystalline, recrystallization from a suitable solvent system (e.g., n-hexane:ethyl acetate) can be employed for final purification.

-

6. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC), Mass Spectrometry (MS), and comparison with literature data.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the extraction and isolation of this compound.

Caption: Workflow for this compound extraction.

References

Application Notes and Protocols for the Isolation and Purification of Aglaxiflorin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aglaxiflorin D is a pyrrolizidine (B1209537) alkaloid isolated from the roots of Arnebia euchroma, a plant traditionally used in Chinese medicine.[1] Alkaloids from Arnebia euchroma have garnered interest for their potential biological activities, including anti-inflammatory and cytotoxic effects. This document provides a comprehensive guide to the isolation, purification, and characterization of this compound for research and drug development purposes. The protocols outlined below are based on established methods for the isolation of pyrrolizidine alkaloids from Arnebia euchroma and general phytochemical purification techniques.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₂N₂O₉ | [2] |

| Molecular Weight | 646.7 g/mol | [2] |

| Exact Mass | 646.289031 g/mol | [2] |

Experimental Protocols

I. Extraction of Crude Alkaloids from Arnebia euchroma

This protocol describes the initial extraction of a crude alkaloid fraction from the dried roots of Arnebia euchroma.

Materials:

-

Dried and powdered roots of Arnebia euchroma

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ammonia (B1221849) solution (NH₃)

-

Soxhlet apparatus

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Place 2 kg of dried and powdered roots of Arnebia euchroma into the thimble of a Soxhlet apparatus.

-

Extract the plant material with methanol for five days.[1]

-

After extraction, concentrate the methanolic extract to dryness using a rotary evaporator to obtain the crude methanol extract.

-

Suspend the dried methanol extract in a dilute ammonia solution.

-

Transfer the aqueous suspension to a separatory funnel and extract three times with dichloromethane.[1]

-

Combine the organic layers (dichloromethane) and concentrate to dryness using a rotary evaporator.

-

The resulting residue is the crude alkaloidal fraction.

II. Purification of this compound

The crude alkaloidal fraction can be purified using a combination of chromatographic techniques. A general approach involving column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended for obtaining high-purity this compound.

A. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

Materials:

-

Crude alkaloidal fraction

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of dichloromethane and methanol)

-

Glass column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Prepare a silica gel column of appropriate dimensions.

-

Dissolve the crude alkaloidal fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., 100% dichloromethane) and gradually increasing the polarity by adding methanol.

-

Collect fractions of a suitable volume using a fraction collector.

-

Monitor the separation by analyzing the collected fractions using TLC.

-

Combine fractions containing the compound of interest (based on TLC analysis against a reference standard if available).

-

Concentrate the combined fractions to obtain a semi-purified fraction containing this compound.

B. Preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

-

Semi-purified fraction containing this compound

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis)

-

Preparative reversed-phase C18 column

-

HPLC-grade solvents (e.g., acetonitrile (B52724) and water with a modifier like trifluoroacetic acid or formic acid)

-

Vials for fraction collection

Procedure:

-

Dissolve the semi-purified fraction in the HPLC mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of this compound from other components.

-

Scale up the analytical method to the preparative HPLC system. A typical preparative HPLC method for alkaloid purification might involve:

-

Column: Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% to 90% B over 40 minutes.

-

Flow Rate: 15-20 mL/min

-

Detection: UV at a wavelength determined from the UV spectrum of this compound (e.g., 220 nm or 280 nm).

-

-

Inject the sample and collect the fraction corresponding to the this compound peak.

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Combine pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

| Technique | Purpose | Expected Data |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | High-resolution mass spectrometry should confirm the molecular formula C₃₆H₄₂N₂O₉ and the exact mass of 646.289031 g/mol .[2] |

| ¹H NMR Spectroscopy | Elucidation of the proton environment in the molecule. | Provides information on the number and types of protons, their chemical shifts, and coupling constants, which helps in determining the structure. |

| ¹³C NMR Spectroscopy | Elucidation of the carbon skeleton of the molecule. | Provides information on the number and types of carbon atoms. A ¹³C NMR spectrum is available on SpectraBase.[2] |

Biological Activity and Signaling Pathways